molecular formula CHLiO2 B7822202 lithium;formate

lithium;formate

Cat. No.: B7822202
M. Wt: 52.0 g/mol
InChI Key: XKPJKVVZOOEMPK-UHFFFAOYSA-M
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Description

The compound with the identifier “lithium;formate” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “lithium;formate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in its pure form. These methods typically involve a series of chemical reactions, including the use of specific reagents and catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet the demand for its applications. The industrial production methods are designed to be efficient and cost-effective, ensuring that the compound is produced in large quantities while maintaining its quality and purity.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “lithium;formate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving the compound with the identifier “this compound” include specific solvents, catalysts, and temperature conditions. These factors play a crucial role in determining the efficiency and outcome of the reactions.

Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the type of reaction and the reagents used

Scientific Research Applications

The compound with the identifier “lithium;formate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is investigated for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential and possible use in drug development. Additionally, the compound finds applications in various industrial processes, where its unique properties are utilized for specific purposes.

Mechanism of Action

The mechanism of action of the compound with the identifier “lithium;formate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and changes in cellular functions. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds: The compound with the identifier “lithium;formate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but the compound with the identifier “this compound” stands out due to its specific characteristics and applications.

Highlighting Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its distinct chemical structure and the specific reactions it undergoes. These features make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.

Conclusion

The compound with the identifier “this compound” is a versatile chemical substance with significant potential in scientific research and industrial applications Its unique properties, preparation methods, and reactions make it a valuable compound for various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

lithium;formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPJKVVZOOEMPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHLiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

52.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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